molecular formula C11H11NS B12883882 2,6-Dimethylquinoline-8-thiol CAS No. 53971-50-9

2,6-Dimethylquinoline-8-thiol

Cat. No.: B12883882
CAS No.: 53971-50-9
M. Wt: 189.28 g/mol
InChI Key: MSEAUFLXTJMLKM-UHFFFAOYSA-N
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Description

2,6-Dimethylquinoline-8-thiol is a chemical compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have significant applications in medicinal, synthetic organic chemistry, and industrial chemistry . The presence of thiol (-SH) group in this compound adds unique chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylquinoline-8-thiol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction (S_N2) using thiourea as a source of sulfur. The reaction of thiourea with an alkyl halide, such as 2,6-dimethylquinoline, forms an intermediate isothiouronium salt, which upon hydrolysis yields the desired thiol compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous and reusable catalysts, such as NaHSO_4·SiO_2, has been reported to be effective in the synthesis of quinoline derivatives, providing an environmentally benign and cost-effective protocol .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylquinoline-8-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The thiol group can participate in substitution reactions to form thioethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are used.

    Substitution: Alkyl halides or acyl chlorides are commonly used reagents for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Sulfides.

    Substitution: Thioethers, thioesters.

Scientific Research Applications

2,6-Dimethylquinoline-8-thiol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6-Dimethylquinoline-8-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of various biochemical pathways. The compound’s ability to undergo redox reactions also contributes to its biological activity, affecting cellular processes such as oxidative stress and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylquinoline-8-thiol is unique due to the presence of both methyl and thiol groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

53971-50-9

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

2,6-dimethylquinoline-8-thiol

InChI

InChI=1S/C11H11NS/c1-7-5-9-4-3-8(2)12-11(9)10(13)6-7/h3-6,13H,1-2H3

InChI Key

MSEAUFLXTJMLKM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2S)C

Origin of Product

United States

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